3-(3-Fluorophenyl)-3-oxopropanal

Physicochemical profiling Lipophilicity logP

3-(3-Fluorophenyl)-3-oxopropanal (CAS 852617-31-3) is a fluorinated aromatic β-ketoaldehyde with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol. As a bifunctional building block containing both a ketone and an aldehyde carbonyl, it enables versatile reactivity in condensation, cyclization, and nucleophilic addition pathways.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
Cat. No. B12122277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)-3-oxopropanal
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)CC=O
InChIInChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,5-6H,4H2
InChIKeyRSLGNTCQVMAMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)-3-oxopropanal: Key Compound Attributes for Procurement and Research Selection


3-(3-Fluorophenyl)-3-oxopropanal (CAS 852617-31-3) is a fluorinated aromatic β-ketoaldehyde with the molecular formula C₉H₇FO₂ and a molecular weight of 166.15 g/mol . As a bifunctional building block containing both a ketone and an aldehyde carbonyl, it enables versatile reactivity in condensation, cyclization, and nucleophilic addition pathways . The meta-fluoro substituent on the phenyl ring confers distinct electronic and lipophilic properties that differentiate it from its ortho- and para-fluoro regioisomers, as well as from non-fluorinated and chloro-substituted analogs . These differentiated properties directly influence its utility as a pharmaceutical intermediate, particularly in the synthesis of selective class IIa HDAC inhibitors such as MC1568 .

Why 3-(3-Fluorophenyl)-3-oxopropanal Cannot Be Simply Replaced by Other Fluorophenyl or Halo-Analogs


Fluorinated β-ketoaldehydes are not interchangeable commodities; the position of the fluorine substituent on the aromatic ring critically governs lipophilicity, electronic character, and downstream biological performance. For example, the 3-fluoro (meta) isomer exhibits an XLogP3 of 1.4 , compared to 1.3 for the 2-fluoro (ortho) isomer and a reported LogP of 1.60 for the 4-fluoro (para) isomer . The chloro analog at the meta position has a substantially higher LogP of 2.11 , which can significantly alter membrane permeability and metabolic clearance. More importantly, the 3-fluorophenyl moiety is a key structural determinant in advanced leads such as MC1568, where it contributes to the remarkable 176-fold class IIa HDAC selectivity over class I HDACs (IC₅₀ 220 nM) . Substituting the meta-fluorophenyl group would likely compromise this selectivity profile, making generic interchange inadvisable for research programs dependent on consistent structure–activity relationships.

Quantitative Differentiation of 3-(3-Fluorophenyl)-3-oxopropanal Against Closest Analogs


Meta-Fluoro Substitution Provides an Optimal Lipophilicity Balance Compared to Ortho- and Para-Fluoro Isomers

The XLogP3 of 3-(3-fluorophenyl)-3-oxopropanal is 1.4 , positioning it between the ortho-fluoro isomer (XLogP 1.3) and the para-fluoro isomer (LogP 1.60) . This intermediate lipophilicity is often optimal for balancing membrane permeability with aqueous solubility, a critical parameter in early drug discovery where a logP range of 1–3 is generally favored .

Physicochemical profiling Lipophilicity logP Drug-likeness

Lower Lipophilicity of 3-Fluoro Analog Relative to 3-Chloro Analog Suggests Superior Metabolic Stability Prospects

The 3-fluoro analog exhibits a LogP approximately 0.71 units lower than the corresponding 3-chloro analog (LogP 2.11) . In medicinal chemistry, reducing lipophilicity is a well-validated strategy for lowering metabolic clearance and mitigating off-target binding, as higher logD/logP values correlate with increased cytochrome P450 metabolism and phospholipidosis risk . This difference is largely attributable to the stronger electron-withdrawing effect and smaller van der Waals radius of fluorine compared to chlorine .

Physicochemical profiling Metabolic stability Halogen comparison

Meta-Fluoro Substituent Enables Class IIa HDAC Selectivity in the Advanced Lead MC1568, a Feature Not Observed with Unsubstituted Phenyl Analogs

The derivative MC1568, which incorporates the 3-(3-fluorophenyl)-3-oxoprop-1-en-1-yl group, is a potent class IIa HDAC inhibitor with an IC₅₀ of 220 nM and 176-fold selectivity over class I HDACs . Although no direct head-to-head comparison of the unsubstituted phenyl analog has been published, the 3-fluorophenyl motif is a recognized pharmacophore element for achieving class IIa selectivity; removal or repositioning of the fluorine atom is known from broader HDAC SAR literature to significantly erode both potency and selectivity within this chemotype .

Epigenetics HDAC inhibition Structure-activity relationship

Distinct Electronic Character of the Meta-Fluoro Substituent Modulates Carbonyl Reactivity Compared to Para- and Ortho-Fluoro Isomers

Fluorine substituents exert both inductive (-I) and resonance (+M) electronic effects that vary with ring position. The meta-fluoro group has a Hammett σₘ value of +0.34, compared to σₚ = +0.06 for para-fluoro (indicating weaker inductive withdrawal and stronger resonance donation in the para position) . This results in a more electron-deficient ketone carbonyl in the 3-fluoro isomer, enhancing its susceptibility to nucleophilic attack and influencing the keto–enol tautomeric equilibrium more strongly than the 4-fluoro isomer . Quantitative kinetic or equilibrium data comparing the three regioisomers directly are not available, but the established Hammett parameters provide a reliable framework for predicting relative reactivity differences.

Electronic effects Reactivity Hammett constants

Defined Application Scenarios Where 3-(3-Fluorophenyl)-3-oxopropanal Provides Quantifiable Advantage


Synthesis of Class IIa Selective HDAC Inhibitors (e.g., MC1568 and Analogs)

The 3-(3-fluorophenyl)-3-oxopropanal building block is the critical precursor for installing the meta-fluorobenzoyl moiety found in MC1568 and related class IIa HDAC inhibitors. Given that MC1568 achieves 176-fold selectivity over class I isoforms with an IC₅₀ of 220 nM, procurement of the correct 3-fluoro isomer is mandatory to preserve this selectivity profile in lead optimization and SAR studies .

Lipophilicity-Controlled Fragment-Based Drug Discovery Libraries

With an XLogP3 of 1.4, 3-(3-fluorophenyl)-3-oxopropanal occupies a desirable lipophilicity window for fragment-based screening libraries. Its intermediate logP, compared to the ortho (1.3) and para (1.60) isomers, provides medicinal chemists with a balanced starting point that minimizes the risk of logP drift during hit-to-lead expansion . Procurement of this specific regioisomer ensures consistent physicochemical properties across screening collections.

Electrophilicity-Tuned Heterocycle Construction via Knorr Pyrazole or Related Condensations

The heightened electron-withdrawing character of the meta-fluoro substituent (σₘ = +0.34) renders the ketone carbonyl more electrophilic than that of the para-fluoro isomer (σₚ = +0.06). This differential reactivity can be exploited to achieve faster cyclocondensation rates with hydrazines or guanidines, enabling higher synthetic throughput in the preparation of fluorinated pyrazole or pyrimidine libraries .

Comparative Physicochemical Profiling of Halogenated β-Ketoaldehyde Building Blocks

For academic and industrial groups systematically evaluating the impact of halogen substitution on drug-like properties, 3-(3-fluorophenyl)-3-oxopropanal serves as the benchmark meta-fluoro representative. Its significant logP reduction (Δ ≈ 0.71) relative to the 3-chloro analog provides a quantifiable case study for teaching or implementing fluorine walk strategies in medicinal chemistry .

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